ethyl 3-(1,4-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate
Description
Ethyl 3-(1,4-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate is a heterocyclic organic compound combining benzofuran and pyrazole moieties. The benzofuran core (a fused benzene and furan ring) is substituted at position 3 with an amido-linked 1,4-dimethylpyrazole group and at position 2 with an ethyl carboxylate ester. Its structural determination likely employs crystallographic tools such as SHELX or SIR97, which are widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
ethyl 3-[(1,4-dimethylpyrazole-3-carbonyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-23-17(22)15-14(11-7-5-6-8-12(11)24-15)18-16(21)13-10(2)9-20(3)19-13/h5-9H,4H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIBDVBCGKQNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=NN(C=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,4-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Amidation and Esterification: The final steps involve the amidation of the pyrazole ring with an amine and the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,4-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(1,4-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
- Benzofuran Derivatives: Benzofuran-based compounds are known for diverse biological activities, including antimicrobial and anti-inflammatory properties. Ethyl 3-substituted benzofuran-2-carboxylates are common in drug discovery, where the ester group enhances solubility and bioavailability.
- Pyrazole Derivatives : Pyrazole rings are often incorporated into pharmaceuticals (e.g., celecoxib) due to their hydrogen-bonding capacity and metabolic stability. The 1,4-dimethylpyrazole group in the target compound may reduce metabolic degradation compared to unmethylated analogs, as methyl groups often block oxidation sites .
Functional Group Analysis
- Amido vs. Selenyl Groups : The compound 3-((4-methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI) (Figure 1, ) shares a heterocyclic core but substitutes a selanyl group instead of an amido-pyrazole. Selenyl groups are redox-active and may confer antioxidant properties, whereas the amido-pyrazole in the target compound could enhance hydrogen-bonding interactions with enzymes or receptors .

- Ester vs. Carboxylic Acid : The ethyl carboxylate ester in the target compound improves membrane permeability compared to free carboxylic acids. This contrasts with compounds like ibuprofen, where the carboxylic acid is critical for activity but limits bioavailability.
Structural and Computational Insights
- Crystallographic Refinement : Tools like SHELXL and SIR97 () enable precise determination of bond lengths, angles, and conformations. For example, the amido linker in the target compound likely adopts a planar conformation due to resonance stabilization, influencing its binding mode in hypothetical targets. Comparable pyrazole-benzofuran hybrids may exhibit similar planarity, but methyl substitutions could introduce torsional strain or steric hindrance.
Table 1: Key Structural and Functional Comparisons
Research Findings and Limitations
No direct experimental data (e.g., bioactivity, synthesis yields, or computational modeling) for the target compound are available in the provided evidence. Structural comparisons are inferred from analogs like MPI and general trends in heterocyclic chemistry. For instance, the integration of pyrazole and benzofuran motifs aligns with strategies to optimize pharmacokinetic properties, but specific data on solubility, stability, or toxicity remain unaddressed.
Biological Activity
Ethyl 3-(1,4-dimethyl-1H-pyrazole-3-amido)-1-benzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's synthesis, biological activity, and relevant case studies.
Compound Overview
This compound belongs to a class of pyrazole derivatives known for their diverse biological properties. The benzofuran moiety contributes to its pharmacological profile, enhancing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole intermediates. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions to improve yield and reduce reaction time.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM.
- NCI-H460 (Lung Cancer) : Displayed an IC50 value of around 42.30 µM.
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, corroborating the broader efficacy of pyrazole derivatives in cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Pyrazole derivatives are known to inhibit key inflammatory mediators such as TNF-alpha and IL-6. In vitro studies indicated that this compound effectively reduced the production of these cytokines, supporting its potential use in treating inflammatory diseases .
Case Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor activity of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of kinase activity |
Case Study 2: Inflammation Model
In a model of acute inflammation induced by LPS (lipopolysaccharide), this compound was administered to evaluate its anti-inflammatory effects. Results showed a significant reduction in edema and inflammatory cytokine levels compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

